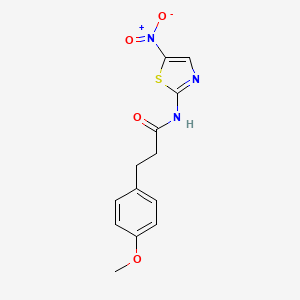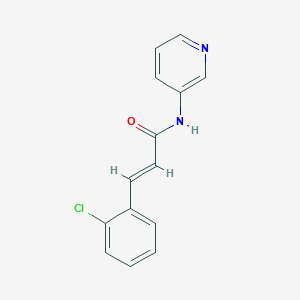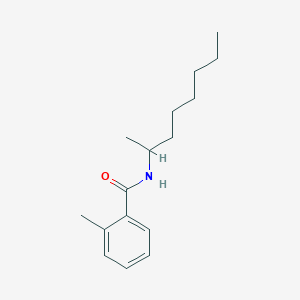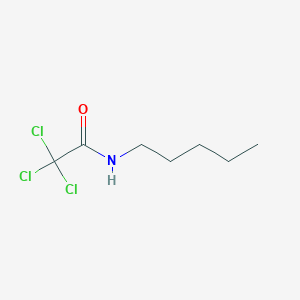![molecular formula C24H27NO6S B11015679 4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate](/img/structure/B11015679.png)
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-2-oxo-3-propyl-2H-chromen-7-yl 4-{[(4-methylphenyl)sulfonyl]amino}butanoate: is a chemical compound with the following molecular formula:
C25H29NO6S
. It is a yellow solid with a melting point of 165–167°C . Now, let’s explore its synthesis, reactions, applications, and more.Vorbereitungsmethoden
Synthetic Routes:: The synthetic route for this compound involves the coupling of a chromone derivative with an amino acid derivative. Specific details on the synthetic steps and intermediates are available in research literature .
Reaction Conditions:: The reaction typically occurs under mild conditions, utilizing appropriate catalysts and solvents. The specific conditions may vary depending on the synthetic approach.
Industrial Production:: While industrial-scale production methods are not widely documented, research laboratories can synthesize this compound for scientific investigations.
Analyse Chemischer Reaktionen
Reaction Types::
Substitution Reactions: The compound may undergo nucleophilic substitution reactions due to the presence of the amino group.
Oxidation and Reduction Reactions: The carbonyl group (oxo) can participate in redox reactions.
Nucleophilic Substitution: Amines, alkoxides, or other nucleophiles.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. For example, nucleophilic substitution may yield derivatives with modified side chains.
Wissenschaftliche Forschungsanwendungen
This compound finds applications in various fields:
Chemistry: As a building block for designing novel molecules.
Biology: Investigating biological interactions and potential drug targets.
Medicine: Exploring its pharmacological properties.
Industry: Potential use in materials science or organic synthesis.
Wirkmechanismus
The exact mechanism of action remains an active area of research. it likely interacts with specific cellular targets, affecting biological processes.
Vergleich Mit ähnlichen Verbindungen
While detailed comparisons are scarce, this compound’s unique structure sets it apart. Similar compounds include related chromones and sulfonamides.
Eigenschaften
Molekularformel |
C24H27NO6S |
|---|---|
Molekulargewicht |
457.5 g/mol |
IUPAC-Name |
(4-methyl-2-oxo-3-propylchromen-7-yl) 4-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C24H27NO6S/c1-4-6-21-17(3)20-13-10-18(15-22(20)31-24(21)27)30-23(26)7-5-14-25-32(28,29)19-11-8-16(2)9-12-19/h8-13,15,25H,4-7,14H2,1-3H3 |
InChI-Schlüssel |
OEFVSEILNUEPRT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=C(C2=C(C=C(C=C2)OC(=O)CCCNS(=O)(=O)C3=CC=C(C=C3)C)OC1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-{[4-(4H-1,2,4-triazol-4-ylmethyl)phenyl]amino}-1,3-thiazole-4-carboxamide](/img/structure/B11015599.png)
![(2E)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-2,3-diphenylprop-2-enamide](/img/structure/B11015600.png)
![(2E)-N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-3-phenylprop-2-enamide](/img/structure/B11015601.png)
![4-(4-methoxyphenyl)-N-[3-(methylsulfanyl)phenyl]-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11015610.png)
![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-N-[(2Z)-4-(pyridin-2-yl)-1,3-thiazol-2(3H)-ylidene]acetamide](/img/structure/B11015627.png)
![2-(2-methoxyethyl)-1-oxo-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11015631.png)

![N-[2-(butan-2-yl)phenyl]-2,2-dichloroacetamide](/img/structure/B11015646.png)


![(2S)-2-({2-[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)-3-methylbutanoic acid](/img/structure/B11015665.png)

![4-[4-(3-chlorophenyl)piperazin-1-yl]-N-[(2Z)-5-cyclopropyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide](/img/structure/B11015676.png)
